molecular formula C10H13ClN2 B2443536 (S)-3-(1-Aminopropyl)benzonitrile hydrochloride CAS No. 2446211-84-1

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride

Cat. No.: B2443536
CAS No.: 2446211-84-1
M. Wt: 196.68
InChI Key: XTSNURVDNKGGJE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminopropyl group attached to the benzene ring, along with a nitrile group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-[(1S)-1-aminopropyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSNURVDNKGGJE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis Using Enantiomerically Pure Starting Materials

A common approach leverages chiral precursors to introduce stereochemistry early in the synthesis. For example, L-alanine or its derivatives serve as chiral sources for the aminopropyl moiety. The benzonitrile group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Procedure :

  • Step 1 : Protection of the amine group in L-alanine using tert-butoxycarbonyl (Boc) anhydride.
  • Step 2 : Activation of the carboxylic acid via conversion to an acyl chloride, followed by coupling with 3-cyanobenzyl bromide.
  • Step 3 : Deprotection of the Boc group using hydrochloric acid in dioxane, yielding the hydrochloride salt.

Key Data :

  • Yield: 65–72% after purification.
  • Purity: >95% (HPLC).

Asymmetric Hydrogenation of Prochiral Nitriles

Transition-metal-catalyzed asymmetric hydrogenation offers a stereoselective route. A prochiral α,β-unsaturated nitrile is hydrogenated using a chiral catalyst (e.g., Rhodium with (R)-BINAP ligand).

Procedure :

  • Step 1 : Synthesis of 3-(1-propenyl)benzonitrile via Wittig reaction.
  • Step 2 : Hydrogenation at 50 psi $$ \text{H}_2 $$, 25°C, in methanol with [Rh(cod)(R-BINAP)]BF₄.
  • Step 3 : Acidic workup with HCl to form the hydrochloride salt.

Key Data :

  • Enantiomeric Excess (ee): 92–96% (Chiral HPLC).
  • Catalyst Loading: 0.5 mol%.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-(1-aminopropyl)benzonitrile is resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid). The (S)-enantiomer forms a less soluble salt, crystallizing preferentially.

Procedure :

  • Step 1 : Dissolve racemic amine in ethanol.
  • Step 2 : Add dibenzoyl-D-tartaric acid and heat to reflux.
  • Step 3 : Cool to 5°C, filter the (S)-enantiomer salt, and neutralize with NaOH.

Key Data :

  • Resolution Efficiency: 40–45% yield per cycle.
  • Purity: 98% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (R)-enantiomer, leaving the (S)-amine unreacted.

Procedure :

  • Step 1 : Stir racemic amine with vinyl acetate and lipase in tert-butyl methyl ether.
  • Step 2 : Separate the (S)-amine via aqueous extraction.
  • Step 3 : Acidify with HCl to precipitate the hydrochloride salt.

Key Data :

  • Conversion: 48% (50% theoretical maximum).
  • ee: >99% for (S)-enantiomer.

Workup and Purification Strategies

Solvent Extraction and Crystallization

Post-reaction mixtures are purified via sequential solvent washes and recrystallization.

Procedure :

  • Step 1 : Quench reaction with saturated $$ \text{NH}4\text{Cl} $$, extract with $$ \text{CH}2\text{Cl}_2 $$.
  • Step 2 : Wash organic layer with $$ \text{NaHCO}_3 $$ and brine.
  • Step 3 : Concentrate under vacuum, recrystallize from acetone/water (1:2 v/v).

Key Data :

  • Recovery: 85–90%.
  • Purity: 95–97% (NMR).

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 1:4) removes by-products.

Key Data :

  • Column Dimensions: 30 cm × 5 cm.
  • $$ R_f $$: 0.3 (TLC, ethyl acetate/hexanes 1:4).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (500 MHz, DMSO-d6) : δ 8.02 (d, $$ J = 7.8 $$ Hz, 1H), 7.75–7.65 (m, 3H), 3.45 (q, $$ J = 6.5 $$ Hz, 1H), 2.95–2.85 (m, 2H), 1.82–1.72 (m, 2H), 1.25 (t, $$ J = 7.0 $$ Hz, 3H).
  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=C aromatic), 2700–2500 cm⁻¹ (NH⁺).

Chiral HPLC Analysis

  • Column : Chiralpak IA (4.6 × 250 mm).
  • Mobile Phase : Hexane/Isopropanol/Diethylamine (80:20:0.1).
  • Retention Time : (S)-enantiomer: 12.3 min; (R)-enantiomer: 14.7 min.

Industrial-Scale Production Considerations

Process Optimization for Cost Efficiency

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration over celite, reducing costs by 30%.
  • Solvent Recovery : Distillation reclaims >90% of methanol and acetone.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Reaction Type Reagents/Conditions Products Key Findings
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFTertiary amine derivativesReaction efficiency depends on steric hindrance from the benzonitrile group.
AcylationAcetyl chloride, pyridineAmide derivativesAcylated products show improved stability in polar solvents .

Redox Reactions

The nitrile and amine groups undergo distinct redox transformations:

Reduction of the Nitrile Group

Reagents Conditions Products Notes
LiAlH₄Anhydrous ether, refluxPrimary amine (via intermediate imine)Complete conversion requires stoichiometric excess of LiAlH₄.
H₂/Pd-CEthanol, 50°C, 3 atm H₂Benzylamine derivativeCatalytic hydrogenation preserves stereochemistry at the chiral center .

Oxidation of the Amine Group

Reagents Conditions Products Mechanism
KMnO₄H₂O, 80°CNitroso compoundRadical-mediated pathway confirmed via ESR spectroscopy .
mCPBACH₂Cl₂, 0°CN-Oxide derivativeEpimerization at the chiral center observed in polar solvents .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

Condition Behavior Application
pH < 3Protonated amine (NH₃⁺)Enhances solubility for intravenous formulations.
pH 7–9Free amine (NH₂)Facilitates nucleophilic attacks in Suzuki-Miyaura couplings .

Stereochemical Stability

The (S)-configuration at the chiral center influences reaction outcomes:

Reaction Observation Source
Racemization<5% epimerization under acidic conditions (HCl, 25°C)
Enzymatic resolutionLipase-mediated hydrolysis retains >99% enantiomeric excess

Biological Interactions

The compound interacts with enzymatic targets, modulating biochemical pathways:

Target Interaction Biological Effect
Neuronal NOS (nNOS)Binds via nitrile-Asp597 hydrogen bondingSelective inhibition of nitric oxide production (IC₅₀ = 41 nM) .
Monoamine transportersCompetitive inhibition via amine groupAntidepressant-like activity in murine models .

Thermal Degradation

Pyrolysis studies reveal stability up to 200°C:

Temperature Products Degradation Pathway
250°CBenzonitrile + propyleneHoffmann elimination of the aminopropyl chain.
300°CHCN + aromatic hydrocarbonsCyano group decomposition via free-radical pathways.

Key Mechanistic Insights

  • Steric Effects : The benzonitrile group hinders nucleophilic attacks at the meta position, favoring para-substitution in electrophilic reactions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate acylation but promote racemization in basic conditions .

  • Chiral Recognition : Enzymes such as nNOS differentiate enantiomers via hydrogen-bonding networks involving the (S)-configured amine .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H13_{13}ClN2_2
  • IUPAC Name : (S)-3-(1-aminopropyl)benzonitrile hydrochloride
  • Molecular Weight : 196.68 g/mol

The presence of both the amino group and the nitrile group allows for various interactions with biological targets, making this compound particularly interesting for drug development and biological studies .

Pharmacological Applications

This compound exhibits several pharmacological activities, which can be categorized as follows:

  • Neurotransmitter Modulation :
    • The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential applications in treating mood disorders .
  • Antidepressant Effects :
    • Preliminary studies indicate that this compound may possess antidepressant-like properties through interactions with monoamine transporters, which are crucial in regulating mood and emotional responses.
  • Antioxidant Activity :
    • There is evidence to suggest that this compound may exhibit antioxidant properties, potentially beneficial in mitigating oxidative stress-related conditions.

Synthetic Routes

Multiple synthetic pathways have been developed for producing this compound, allowing for efficient production suitable for biological testing. These methods include:

  • Reduction and Amidination Reactions :
    • A two-step procedure involving nitrile amidination followed by reduction has been reported, yielding high purity products under mild conditions .
  • Enzymatic Catalysis :
    • The compound's synthesis can also be facilitated by enzymatic processes, highlighting its relevance in metabolic pathways within biological systems.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

  • Drug Discovery :
    • Research has focused on its use as a lead compound in drug discovery efforts aimed at developing treatments for depression and anxiety disorders. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological exploration .
  • Biological Activity Assessment :
    • Studies assessing its biological activity have demonstrated dose-dependent effects on various cellular pathways, emphasizing the importance of understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The nitrile group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Aminopropyl)benzonitrile: This compound has a similar structure but differs in the position of the aminopropyl group on the benzene ring.

    (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.

Uniqueness

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the position of the aminopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride, a chiral compound characterized by a benzene ring with a nitrile group and an aminoalkyl side chain, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClN
  • Molecular Weight : 185.66 g/mol
  • Chirality : The presence of the chiral center at the amino group allows for distinct biological interactions.

The hydrochloride form enhances the compound's solubility, facilitating its application in pharmacological studies.

1. Neurotransmitter Modulation

This compound has shown significant interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that it may influence monoamine transporters, which are crucial for neurotransmitter reuptake processes. This modulation suggests potential applications in treating mood disorders such as depression.

2. Antidepressant Effects

Preclinical studies have indicated that this compound exhibits antidepressant-like properties. Research has demonstrated that it can enhance serotonin levels in synaptic clefts, potentially alleviating symptoms of depression. The exact mechanism appears to involve inhibition of serotonin reuptake, similar to conventional antidepressants.

3. Antioxidant Activity

Preliminary evaluations suggest that this compound possesses antioxidant properties. These effects may play a role in mitigating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.

The biological activity of this compound is often dose-dependent and influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound's interactions with specific receptors and enzymes are vital for its pharmacodynamics:

  • Receptor Binding : Studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission.
  • Enzymatic Interactions : The compound may also interact with metabolic enzymes, impacting its pharmacokinetic profile and therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationModulates serotonin and dopamine pathways
Antidepressant EffectsExhibits potential antidepressant-like properties
Antioxidant ActivityDemonstrates antioxidant properties mitigating oxidative stress

Case Study: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the brain, supporting its potential as an antidepressant agent .

Case Study: Neuroprotective Properties

In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage. This was evidenced by reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-(1-aminopropyl)benzonitrile hydrochloride?

Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For benzonitrile derivatives, methods like asymmetric hydrogenation of ketones (using chiral ligands) or resolution via diastereomeric salt formation are common. Evidence from related compounds (e.g., (S)-2-(1-aminoethyl)benzonitrile hydrochloride) suggests chiral pool synthesis using enantiopure starting materials (e.g., L-amino acids) or enzymatic resolution . Key steps include protecting group strategies for the amine and nitrile functionalities to avoid side reactions.

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Polarimetry and NMR with chiral solvating agents (e.g., europium complexes) are complementary. For example, in structurally similar compounds (e.g., 4-[(S)-3-amino-2-oxopyrrolidin-1-yl]benzonitrile hydrochloride), enantiomeric excess ≥98% was confirmed using chiral HPLC with a mobile phase of hexane/isopropanol .

Q. What physicochemical properties are critical for biological activity assessment?

Key parameters include:

  • LogP : Predicts membrane permeability (e.g., LogP ~2.88 for related benzonitrile derivatives ).
  • PSA (Polar Surface Area) : Affects solubility and blood-brain barrier penetration (e.g., PSA ~65 Ų for analogs ).
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 163–165°C for bunitrolol hydrochloride ).

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

Polymorph screening involves solvent recrystallization (e.g., using ethanol/water mixtures) followed by X-ray diffraction (XRPD), DSC, and Raman spectroscopy. For example, polymorphs of 3-(1-{3-[5-(1-methylpiperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride were distinguished via XRPD peaks at 2θ = 10.2° and 18.5° . Stability studies (humidity/temperature) are essential to identify the most thermodynamically stable form.

Q. What strategies mitigate toxicity risks during handling and synthesis?

  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection (as recommended for benzyl 4-aminopiperidine-1-carboxylate handling ).
  • Toxicity screening : Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell viability studies) for early-stage risk assessment.

Q. How do structural modifications (e.g., cyclopropane or fluorinated groups) impact pharmacological activity?

Cyclopropane rings (as in (S)-3-(amino(cyclopropyl)methyl)benzonitrile hydrochloride) enhance metabolic stability by reducing oxidative degradation . Fluorination (e.g., in ozanimod hydrochloride) improves target binding affinity and pharmacokinetics . Computational modeling (e.g., molecular docking with target receptors) can rationalize structure-activity relationships.

Q. What analytical methods resolve data contradictions in impurity profiling?

  • LC-MS/MS : Identifies trace impurities (e.g., in rilpivirine synthesis, intermediates like 3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride were monitored for side products ).
  • NMR-based quantification : Distinguishes regioisomers or diastereomers (e.g., 1H-13C HSQC for impurity A in aminopterin analogs ).

Methodological Considerations

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for triazole-containing intermediates ).

Q. What techniques validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose to pH extremes, UV light, or oxidizing agents (e.g., H2O2).
  • LC-UV/MS stability profiling : Monitor degradation products over 24–72 hours in PBS or serum .

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